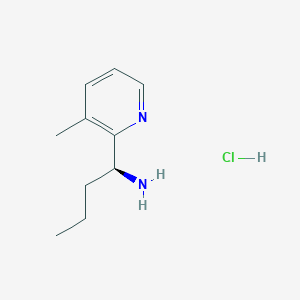
(1S)-1-(3-Methyl(2-pyridyl))butylamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine, which undergoes a series of reactions to introduce the butylamine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher efficiency, and reduced waste. The use of continuous flow reactors also ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine: The starting material for the synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride.
Pyridine: A basic aromatic heterocycle with similar structural features.
Piperidine: A reduced form of pyridine with different chemical properties.
Uniqueness
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is unique due to its specific substitution pattern and chirality. The presence of the butylamine group and the (1S) configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17ClN2 |
|---|---|
Peso molecular |
200.71 g/mol |
Nombre IUPAC |
(1S)-1-(3-methylpyridin-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-5-9(11)10-8(2)6-4-7-12-10;/h4,6-7,9H,3,5,11H2,1-2H3;1H/t9-;/m0./s1 |
Clave InChI |
ONBRDDJLJKRHML-FVGYRXGTSA-N |
SMILES isomérico |
CCC[C@@H](C1=C(C=CC=N1)C)N.Cl |
SMILES canónico |
CCCC(C1=C(C=CC=N1)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















